![molecular formula C24H20N2O2 B3554887 [2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B3554887.png)
[2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone
Overview
Description
[2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone typically involves the reaction of 2,3-dihydroindole with a suitable carbonyl compound under specific conditions. One common method involves the use of a palladium-catalyzed reaction, which facilitates the formation of the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry
In chemistry, [2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Indole derivatives have shown promise in treating various diseases, including cancer, due to their ability to interact with multiple biological targets .
Medicine
In medicine, this compound is being investigated for its potential use in developing new drugs. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties. Its versatility in chemical reactions makes it valuable for creating new materials with desired characteristics .
Mechanism of Action
The mechanism of action of [2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone involves its interaction with various molecular targets. It can bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. These compounds share structural similarities but differ in their biological activities and applications .
Uniqueness
What sets [2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
[2-(2,3-dihydroindole-1-carbonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(25-15-13-17-7-1-5-11-21(17)25)19-9-3-4-10-20(19)24(28)26-16-14-18-8-2-6-12-22(18)26/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUEWPFOWMMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide](/img/structure/B3554804.png)
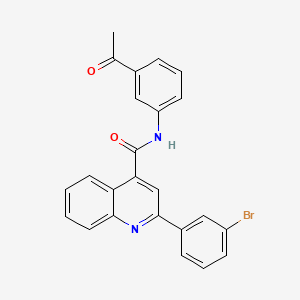
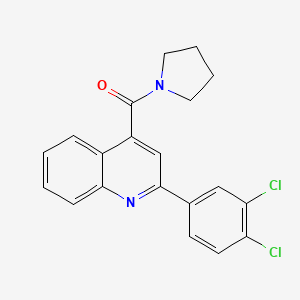
![2-ethoxy-N-[6-[(2-ethoxybenzoyl)amino]pyridin-2-yl]benzamide](/img/structure/B3554835.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzamide](/img/structure/B3554856.png)
![isopropyl 2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3554862.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3554866.png)
![4-FLUORO-N-{2-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B3554871.png)

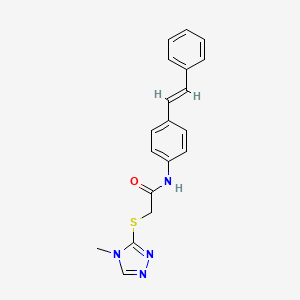
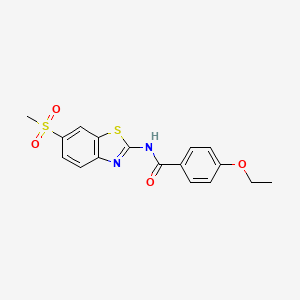
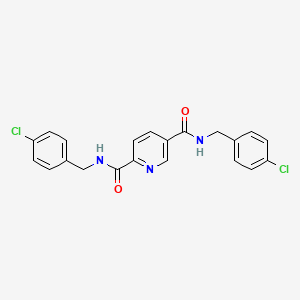
![N~2~-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3554913.png)
![N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554915.png)
